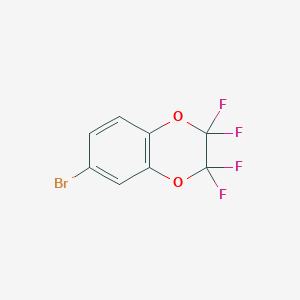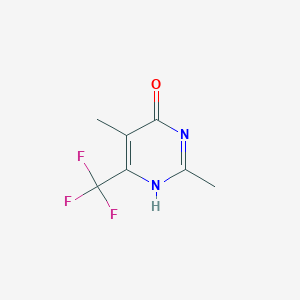![molecular formula C12H24NO8P B116256 [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 144861-12-1](/img/structure/B116256.png)
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a synthetic organic compound with the molecular formula C12H24NO8P It is characterized by its unique structure, which includes a phosphate group, a trimethylazaniumyl group, and two acetyloxy groups attached to a propyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycerol, acetic anhydride, and 2-(trimethylazaniumyl)ethyl phosphate.
Acetylation: Glycerol undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to form 1,2,3-triacetoxypropane.
Phosphorylation: The acetylated glycerol is then reacted with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, forming different phosphate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as alcohols or amines.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Produces 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate.
Substitution: Yields various phosphate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Biochemistry: Used as a model compound to study enzyme-catalyzed phosphorylation and dephosphorylation reactions.
Pharmaceuticals: Investigated for its potential as a prodrug, where the acetyloxy groups can be hydrolyzed in vivo to release the active drug.
Chemical Biology: Employed in the synthesis of phospholipid analogs for studying membrane dynamics and signaling pathways.
Mecanismo De Acción
The mechanism of action of [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its hydrolysis to release active intermediates. The molecular targets and pathways include:
Enzymatic Hydrolysis: Enzymes such as esterases and phosphatases catalyze the hydrolysis of the acetyloxy and phosphate groups.
Signal Transduction: The released intermediates can participate in cellular signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate: Lacks the acetyloxy groups, making it less lipophilic.
Glycerol 2-phosphate: A simpler analog with only one phosphate group.
Phosphatidylcholine: A naturally occurring phospholipid with a similar phosphate group but a more complex structure.
Uniqueness
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its dual acetyloxy groups, which enhance its lipophilicity and potential as a prodrug. This structural feature distinguishes it from simpler analogs and contributes to its diverse applications in research and industry.
Propiedades
IUPAC Name |
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO8P/c1-10(14)18-8-12(21-11(2)15)9-20-22(16,17)19-7-6-13(3,4)5/h12H,6-9H2,1-5H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIIOYXDWTTMC-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)

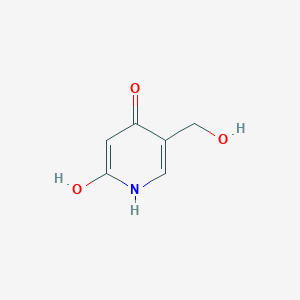

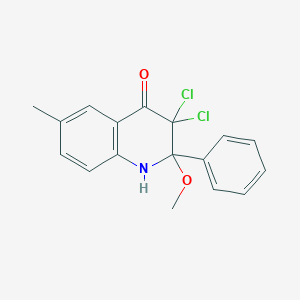
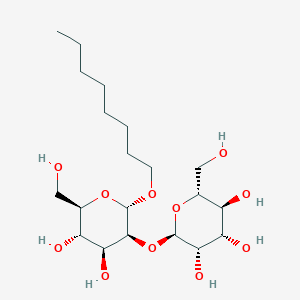
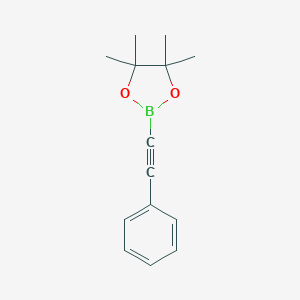
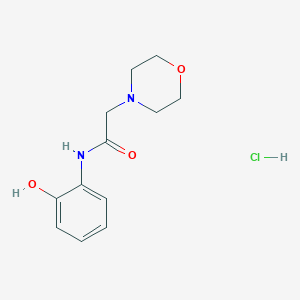
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
